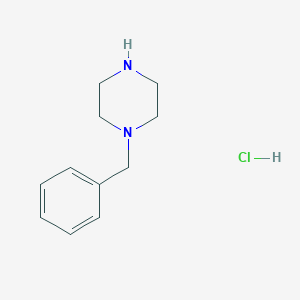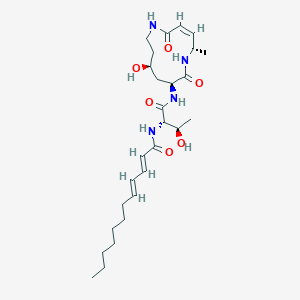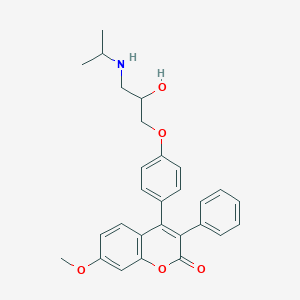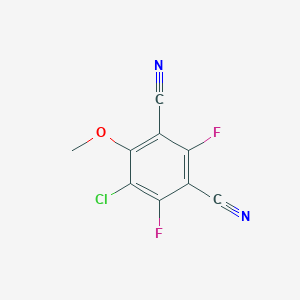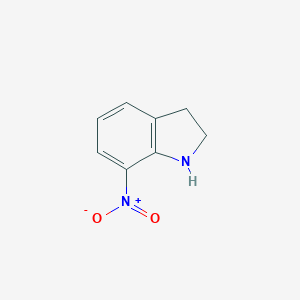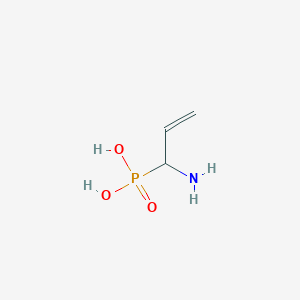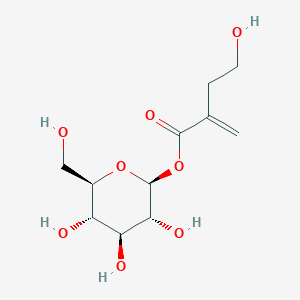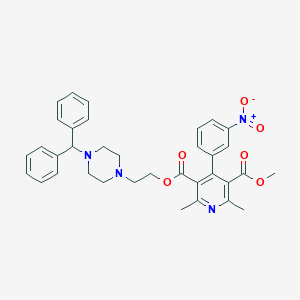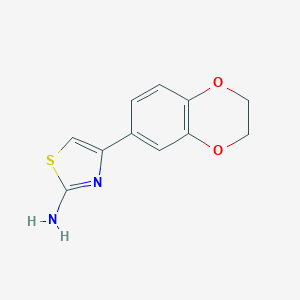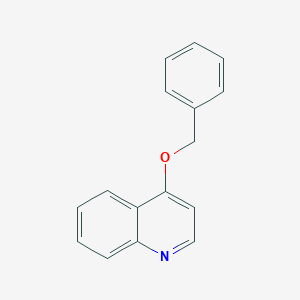
4-Benzyloxy-quinoline
Vue d'ensemble
Description
4-Benzyloxy-quinoline is a chemical compound that has been used in various research studies . It is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of 4-Benzyloxy-quinoline and its derivatives has been reported in several studies. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized for their ability to inhibit the M. tuberculosis H37Rv strain . Another study reported the synthesis of some new benzyloxy pyrimido[4,5-b]quinoline derivatives and 1,2,3-triazole-fused pyrimido[4,5-b]quinolines .
Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-quinoline is characterized by a quinoline core with a benzyloxy group attached at the 4-position . The molecular formula is C16H13NO.
Chemical Reactions Analysis
Quinoline and its derivatives, including 4-Benzyloxy-quinoline, have been used in various chemical reactions. For instance, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .
Applications De Recherche Scientifique
A study developed an eco-efficient method for synthesizing potentially bioactive 4-phenoxyquinolines and benzazole-quinoline hybrids, which could benefit anticancer drug research. This process uses microwave energy and 1-methyl 3-butylimidazolium hexafluorophosphate as a green solvent, indicating its potential for sustainable and efficient drug synthesis (Kouznetsov, Rodríguez Enciso, & Puerto Galvis, 2022).
New 4-[2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethyl]benzoic acids, derivatives of quinoline, demonstrate considerable activity and improved pharmacokinetic profiles as LTD4-antagonists, highlighting their potential as oral anti-asthmatics (Ballart, 2000).
The quinoline motif has been noted for its significant potential in future drug development due to its broad spectrum of bioactivity, underpinned by recent advances in chemistry and medicinal chemistry research (Ajani, Iyaye, & Ademosun, 2022).
Novel 4-anilinoquinolines and 4-anilinoquinazolines have shown high potency and limited toxicity in inhibiting Mycobacterium tuberculosis, offering potential for further improvement through iterative medicinal chemistry. This suggests their use in developing new treatments for tuberculosis (Asquith et al., 2019).
7-Amino-3-(4-aminophenyl)quinoline has shown potential as a benzidine substitute, with its diazo cation being more reactive than the 4-aminophenyl substituent. This reactivity could be valuable in various chemical applications (Krishnan, Sekar, & Seshadri, 1986).
The most active compound in a study, 7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline, showed anticonvulsant activity and was the safest with a protective index of 13 compared to most marketed drugs. This indicates its potential for further development as an anticonvulsant medication (Cui et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
4-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-16-10-11-17-15-9-5-4-8-14(15)16/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKVXNSGRJUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461647 | |
| Record name | 4-Benzyloxy-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-quinoline | |
CAS RN |
101273-58-9 | |
| Record name | 4-Benzyloxy-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



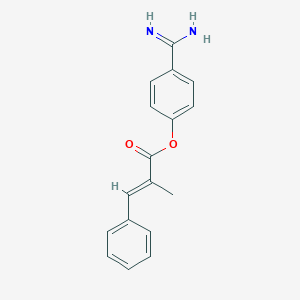
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)


![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
